An In-depth Technical Guide to N-α-Boc-D-phenylalanyl-D-phenylalanine (Boc-D-Phe-Phe-OH)
An In-depth Technical Guide to N-α-Boc-D-phenylalanyl-D-phenylalanine (Boc-D-Phe-Phe-OH)
Introduction
N-α-tert-butoxycarbonyl-D-phenylalanyl-D-phenylalanine (Boc-D-Phe-Phe-OH) is a pivotal dipeptide building block in the field of peptide chemistry and pharmaceutical development. As a derivative composed of two D-enantiomers of phenylalanine, it offers unique advantages over its naturally occurring L-counterpart, primarily conferring significant resistance to enzymatic degradation. The N-terminal tert-butoxycarbonyl (Boc) group provides a robust, acid-labile protecting moiety essential for controlled, stepwise peptide synthesis.
This guide provides a comprehensive technical overview of Boc-D-Phe-Phe-OH, detailing its chemical structure, physicochemical properties, and a validated, field-tested synthesis protocol. We will explore the scientific rationale behind its use, particularly the strategic incorporation of D-amino acids to enhance therapeutic peptide stability, and its applications in creating advanced biomaterials through self-assembly.
Chemical Structure and Core Identifiers
The structure of Boc-D-Phe-Phe-OH is characterized by two D-phenylalanine residues linked by a peptide bond, with the N-terminus protected by a Boc group. This configuration is fundamental to its utility in subsequent peptide chain elongation.
Caption: Chemical structure of Boc-D-Phe-Phe-OH.
Table 1: Core Compound Identifiers
| Identifier | Value | Reference(s) |
|---|---|---|
| IUPAC Name | (2R)-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |
| Synonyms | N-Boc-D-phenylalanyl-D-phenylalanine | |
| Molecular Formula | C₂₃H₂₈N₂O₅ | [1] |
| Molecular Weight | 412.49 g/mol | [1] |
| CAS Number | Not explicitly assigned. Enantiomer Boc-L-Phe-Phe-OH is 13122-90-2. | [1] |
| Canonical SMILES | CC(C)(C)OC(=O)NC(=O)NC(=O)O |
| InChIKey | NNOBHAOOLCEJBL-QKDODKLFSA-N | |
Physicochemical and Spectroscopic Properties
The physicochemical properties of Boc-D-Phe-Phe-OH are critical for its handling, storage, and application in synthesis. The data presented below is based on the well-documented L,L-enantiomer, as specific experimental data for the D,D-dipeptide is less common. Properties such as molecular weight and formula are identical. The melting point is expected to be nearly identical, while the optical rotation will have a similar magnitude but an opposite (positive) sign.
Table 2: Physicochemical Properties
| Property | Value | Rationale / Reference(s) |
|---|---|---|
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | Approx. 133-136 °C | Based on the L,L-enantiomer.[1] |
| Optical Rotation | [α]²⁰/D ≈ +0.96° (c=1 in MeOH) | Inferred from the L,L-enantiomer, which has a value of -0.96°.[1] The sign is reversed for the D,D form. |
| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Methanol (MeOH). Insoluble in water. | [1] |
| Storage | Store at 2-8°C, desiccated. |[2] |
Table 3: Spectroscopic Data (Representative for Phe-Phe Dipeptide Core)
| Spectroscopy | Key Peaks/Signals |
|---|---|
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~3000 (C-H stretch), ~1720 (C=O, acid), ~1680 (C=O, urethane), ~1650 (C=O, amide I), ~1530 (N-H bend, amide II) |
| ¹H-NMR (DMSO-d₆, δ ppm) | ~12.5 (br s, 1H, COOH), ~8.0-8.2 (m, 2H, NH), ~7.1-7.3 (m, 10H, Ar-H), ~4.4-4.6 (m, 2H, Cα-H), ~2.7-3.1 (m, 4H, Cβ-H₂), ~1.3 (s, 9H, Boc) |
| HRMS-ESI | [M+Na]⁺ Calculated for C₂₃H₂₈N₂NaO₅: 435.1896; Found: 435.1894 |
The Scientific Rationale: Expertise & Experience
The Strategic Importance of D-Amino Acids
The choice to incorporate D-amino acids into a peptide sequence is a deliberate design strategy aimed at overcoming one of the most significant challenges in peptide therapeutics: poor in vivo stability.[3]
-
Resistance to Proteolysis: The fundamental advantage is steric hindrance. Proteases, the enzymes that degrade peptides, are chiral catalysts evolved to specifically recognize and cleave peptide bonds between L-amino acids. The D-stereochemistry at the alpha-carbon prevents the peptide from fitting correctly into the enzyme's active site, effectively shielding it from degradation.[4] This dramatically increases the peptide's circulatory half-life, a critical pharmacokinetic parameter.[5]
-
Improved Bioavailability: By resisting enzymatic breakdown in the gastrointestinal tract and bloodstream, peptides containing D-amino acids often exhibit improved bioavailability compared to their L-counterparts.[5]
-
Unique Conformations and Activities: The incorporation of D-amino acids can induce unique secondary structures, such as specific turns or altered helical patterns, which may lead to novel biological activities or enhanced binding affinity for a target receptor.[6][7]
The Role of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a cornerstone of peptide synthesis for several reasons:
-
N-Terminal Protection: Its primary function is to prevent the amine group of the D-phenylalanine from acting as a nucleophile during the activation and coupling of its own carboxyl group, thereby preventing oligomerization.[8]
-
Acid-Labile Removal: The Boc group is stable under the basic or neutral conditions used for peptide coupling but is cleanly and efficiently removed with moderate acids, such as trifluoroacetic acid (TFA). This orthogonality is key to stepwise peptide synthesis. The mechanism involves the formation of a stable tert-butyl cation.
-
Solubility Enhancement: The bulky, lipophilic nature of the Boc group often improves the solubility of the protected amino acid or peptide fragment in common organic solvents used during synthesis.[9]
Synthesis of Boc-D-Phe-Phe-OH: A Self-Validating Protocol
The following is a robust and well-established protocol for the solution-phase synthesis of Boc-D-Phe-Phe-OH. This method relies on the activation of the carboxylic acid of Boc-D-Phe-OH using a carbodiimide (DCC) and an additive (HOBt) to facilitate amide bond formation with high efficiency and minimal racemization.
Experimental Workflow
Caption: Workflow for solution-phase synthesis of Boc-D-Phe-Phe-OH.
Detailed Step-by-Step Methodology
Materials:
-
Boc-D-phenylalanine (Boc-D-Phe-OH) (1.0 eq) [CAS: 18942-49-9][2]
-
D-phenylalanine methyl ester hydrochloride (H-D-Phe-OMe·HCl) (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
1M Hydrochloric Acid (HCl)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Lithium Hydroxide (LiOH) (1.5 eq)
-
Methanol (MeOH) and Tetrahydrofuran (THF)
Protocol:
Part A: Peptide Coupling to form Boc-D-Phe-D-Phe-OMe
-
Amine Free-Basing: In a round-bottom flask, dissolve H-D-Phe-OMe·HCl (1.0 eq) in DCM. Cool the solution to 0°C in an ice bath. Add DIPEA (1.0 eq) dropwise and stir for 20 minutes at 0°C. Causality: This step neutralizes the hydrochloride salt to generate the free amine, which is the active nucleophile for the coupling reaction.
-
Carboxylic Acid Activation: In a separate flask, dissolve Boc-D-Phe-OH (1.0 eq) and HOBt (1.1 eq) in a minimal amount of DMF, then dilute with DCM. Cool to 0°C. Add a solution of DCC (1.1 eq) in DCM dropwise. Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form. Causality: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt is crucial as it traps this intermediate to form an activated ester, which is less prone to racemization and other side reactions.[10]
-
Coupling: Add the cold, free-based amine solution from Step 1 to the activation mixture from Step 2. Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).
-
Workup and Isolation: Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM. Combine the filtrates and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide ester, Boc-D-Phe-D-Phe-OMe.
Part B: Saponification to form Boc-D-Phe-Phe-OH
-
Hydrolysis: Dissolve the crude product from Part A in a 3:1 mixture of THF:Water or MeOH:Water. Add LiOH (1.5 eq) and stir at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). Causality: LiOH is a strong base that hydrolyzes the methyl ester to the corresponding carboxylate salt.
-
Acidification and Extraction: Remove the organic solvent (THF/MeOH) via rotary evaporation. Dilute the remaining aqueous solution with water and cool to 0°C. Acidify to pH 2-3 with cold 1M HCl. A white precipitate should form. Extract the product into Ethyl Acetate (3x).
-
Final Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and evaporate the solvent. The resulting crude product can be purified by recrystallization (e.g., from EtOAc/hexanes) or flash column chromatography to yield pure Boc-D-Phe-Phe-OH.
Applications in Research and Drug Development
Protease-Resistant Peptide Therapeutics
The primary application of Boc-D-Phe-Phe-OH is as a precursor for the synthesis of larger peptides with enhanced therapeutic potential. By incorporating this dipeptide into a sequence, researchers can impart metabolic stability, a critical attribute for developing drugs with a viable pharmacokinetic profile.[9][11]
Biomaterials and Nanotechnology
The diphenylalanine (Phe-Phe) motif, regardless of chirality, is renowned for its remarkable ability to self-assemble into highly ordered nanostructures, such as nanotubes, nanofibers, and hydrogels.[12]
-
Drug Delivery: These self-assembled structures can encapsulate hydrophobic drugs, improving their solubility and enabling controlled release.[12] Using the D,D-dipeptide as the building block results in nanostructures that are themselves resistant to proteases, making them more robust vehicles for in vivo applications.[13]
-
Tissue Engineering: The resulting hydrogels can serve as biocompatible and biostable scaffolds for cell culture and tissue regeneration, mimicking the extracellular matrix.[7]
Conclusion
Boc-D-Phe-Phe-OH is more than a simple dipeptide; it is a strategic tool for overcoming fundamental challenges in peptide science. Its structure combines the reliable and versatile Boc protection strategy with the powerful pharmacokinetic advantages conferred by D-amino acids. A thorough understanding of its properties, synthesis, and the scientific principles guiding its use enables researchers to design and create next-generation peptide therapeutics and advanced biomaterials with superior stability and function.
References
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Xie, J., et al. (2018). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Amino Acids, 50(5), 493-503. Available at: [Link]
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LifeTein. (2024). Should My Peptides Have D-Amino Acids?. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Boc-D-Phe-OH [18942-49-9]. Retrieved from [Link]
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Hartgerink, J. D., et al. (2014). Synthesis and Self-Assembly of D and L Type Peptides. Rice University. Available at: [Link]
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Yang, C., et al. (2014). Self-Assembling Peptide of d-Amino Acids Boosts Selectivity and Antitumor Efficacy of 10-Hydroxycamptothecin. ACS Applied Materials & Interfaces, 6(8), 5516-5524. Available at: [Link]
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Del Genio, E., et al. (2016). Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides. International Journal of Molecular Sciences, 17(7), 1073. Available at: [Link]
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Di, L. (2015). The use of D-amino acids in peptide design. Journal of Peptide Science, 21(8), 585-592. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637610, Boc-D-phenylalanine. Retrieved from [Link]
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Melchionna, M., & Styan, K. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Current Topics in Medicinal Chemistry, 16(18), 2009-2018. Available at: [Link]
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Marchesan, S. (2020). The Use of d-Amino Acids for Peptide Self-assembled Systems. In Non-natural Amino Acids (pp. 174-216). Royal Society of Chemistry. Available at: [Link]
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Organic Syntheses. (n.d.). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O-THF while avoiding the use of protecting groups. Retrieved from [Link]
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Aapptec. (n.d.). Standard Coupling Procedures. Retrieved from [Link]
-
The Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances, 14(54), 39968-39976. Available at: [Link]
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Scarel, A., et al. (2023). Self-assembly of heterochiral, aliphatic dipeptides with Leu. Amino Acids, 55(11), 1367-1376. Available at: [Link]
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Guzel, M. (2017). Response to "What is the protocol to form a peptide bond using DIC/HOAt and DCM as a solvent?". ResearchGate. Available at: [Link]
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Organic Syntheses. (n.d.). N-[(1,1-dimethylethoxy)carbonyl]-L-Phenylalanine. Retrieved from [Link]
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El-Faham, A., et al. (2018). Synthesis of Novel Peptides Using Unusual Amino Acids. Molecules, 23(7), 1649. Available at: [Link]
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Journal of Chemical Education. (2026). Greener Solid Phase Peptide Synthesis: Improved Procedure for Distributed Drug Discovery in Undergraduate Laboratories. Retrieved from [Link]
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